Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)-
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Overview
Description
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- typically involves the reaction of 2-aminothiazole with a suitable butanamide derivative. One common method is the reaction of 2-aminothiazole with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or antifungal effects. The compound may also modulate inflammatory pathways, providing anti-inflammatory benefits .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Another thiazole derivative with potential therapeutic applications.
Uniqueness
Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,3-dimethylbutanamide moiety provides additional steric and electronic effects, making it more effective in certain applications compared to simpler thiazole derivatives .
Properties
Molecular Formula |
C9H15N3OS |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)6(10)7(13)12-8-11-4-5-14-8/h4-6H,10H2,1-3H3,(H,11,12,13)/t6-/m1/s1 |
InChI Key |
VNXQBJKYPLKUST-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=NC=CS1)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=NC=CS1)N |
Origin of Product |
United States |
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